molecular formula C31H32O2 B14472038 2,2'-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) CAS No. 65910-01-2

2,2'-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol)

Cat. No.: B14472038
CAS No.: 65910-01-2
M. Wt: 436.6 g/mol
InChI Key: UMKJSUKWGKARFT-UHFFFAOYSA-N
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Description

2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a propane backbone. This compound is part of a larger class of bisphenols, which are known for their applications in various fields, including polymer production and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) typically involves the reaction of 6-benzyl-4-methylphenol with a suitable propane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the phenol derivative reacts with a propane-based alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of high-performance materials, including resins and coatings.

Mechanism of Action

The mechanism by which 2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A well-known bisphenol with similar structural features but different applications and biological activity.

    Bisphenol S: Another bisphenol used as an alternative to bisphenol A, with distinct chemical properties.

    Bisphenol F: Known for its use in epoxy resins and other industrial applications.

Uniqueness

2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

65910-01-2

Molecular Formula

C31H32O2

Molecular Weight

436.6 g/mol

IUPAC Name

2-benzyl-6-[1-(3-benzyl-2-hydroxy-5-methylphenyl)propyl]-4-methylphenol

InChI

InChI=1S/C31H32O2/c1-4-27(28-17-21(2)15-25(30(28)32)19-23-11-7-5-8-12-23)29-18-22(3)16-26(31(29)33)20-24-13-9-6-10-14-24/h5-18,27,32-33H,4,19-20H2,1-3H3

InChI Key

UMKJSUKWGKARFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1O)CC2=CC=CC=C2)C)C3=CC(=CC(=C3O)CC4=CC=CC=C4)C

Origin of Product

United States

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